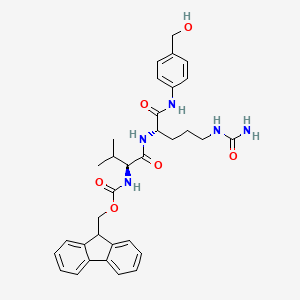

Fmoc-Val-Cit-PAB

説明

Fmoc-Val-Cit-PABは、特に抗体薬物複合体(ADC)の開発において、薬物送達システムで使用される汎用性の高いペプチドコンジュゲートです。この化合物は、パラアミノ安息香酸部分とバリンおよびシトルリンのアミノ酸を組み合わせています。 Fmoc基は保護基として機能し、合成および精製プロセスを容易にします .

科学的研究の応用

Fmoc-Val-Cit-PAB is widely used in scientific research, particularly in the development of ADCs. These conjugates combine the specificity of monoclonal antibodies with the cytotoxicity of small molecules, making them effective in targeted cancer therapy. The compound’s stability and controlled release properties make it a valuable tool in drug delivery systems .

生化学分析

Biochemical Properties

Fmoc-Val-Cit-PAB plays a crucial role in biochemical reactions, particularly in the construction of ADCs. The compound interacts with cathepsin B, a lysosomal enzyme, which cleaves the Val-Cit dipeptide motif. This cleavage releases the attached drug payload within the target cell, ensuring that the drug is delivered specifically to the desired site . The interaction between this compound and cathepsin B is highly specific, making it an effective linker for targeted therapies.

Cellular Effects

This compound influences various cellular processes by facilitating the targeted delivery of drugs. Once the ADC is internalized by the cell, the linker is cleaved by cathepsin B, releasing the drug payload. This process can affect cell signaling pathways, gene expression, and cellular metabolism, depending on the nature of the drug being delivered . For example, in cancer cells, the released drug can induce apoptosis or inhibit cell proliferation, thereby reducing tumor growth.

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by cathepsin B within the lysosome. The Val-Cit dipeptide motif is specifically recognized and cleaved by this enzyme, releasing the p-aminobenzylalcohol (PAB) and the attached drug. This cleavage is facilitated by the presence of a carbamate bond between PAB and the drug, which is hydrolyzed after the peptide bond between Cit and PAB is cleaved . This mechanism ensures that the drug is released only within the target cell, minimizing off-target effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound has been shown to have superior plasma stability compared to non-cleavable linkers, which is crucial for maintaining its efficacy in vivo . Long-term studies have demonstrated that the stability of the linker positively correlates with the cytotoxic potency of the ADC, both in vitro and in vivo . The linker may degrade over time, affecting its ability to release the drug payload effectively.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the stability of the linker in mouse plasma is essential for designing successful efficacy and safety studies during the preclinical phase of ADC development . At higher doses, the linker may cause off-target toxicities, such as myelosuppression, including neutropenia . Therefore, it is crucial to optimize the dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways that include its cleavage by cathepsin B within the lysosome. This enzyme specifically targets the peptide bond between Cit and PAB, releasing the drug payload . The metabolic pathway ensures that the drug is released only within the target cell, minimizing systemic exposure and off-target effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interaction with cathepsin B. The compound is internalized by the cell through endocytosis and transported to the lysosome, where it is cleaved by the enzyme . This targeted delivery ensures that the drug payload is released specifically within the target cell, enhancing its therapeutic efficacy.

Subcellular Localization

This compound is localized within the lysosome, where it is cleaved by cathepsin B to release the drug payload . The subcellular localization of the compound is crucial for its activity, as the cleavage by cathepsin B ensures that the drug is released only within the target cell. This targeted release minimizes off-target effects and enhances the therapeutic efficacy of the ADC.

準備方法

合成経路と反応条件

Fmoc-Val-Cit-PABの合成には、いくつかのステップが含まれます。

Fmoc-Cit-PABOHの調製: この中間体は、0.2 Mの濃度でジメチルホルムアミド(DMF)中で調製されます。

ピペリジンの添加: ピペリジンを過剰量(5.0当量)で溶液に添加し、室温で撹拌します。

Fmoc-Val-OSuの形成: 次にこの化合物を添加して、目的のthis compoundを生成します.

工業生産方法

This compoundの工業生産方法には、通常、自動ペプチド合成機を使用した大規模合成が含まれます。 これらの方法は、高い収率と純度を保証するため、研究および治療用途に適しています .

化学反応の分析

反応の種類

Fmoc-Val-Cit-PABは、いくつかの種類の反応を受けます。

タンパク質分解的開裂: Val-Cit配列は、リソソームに存在する酵素であるカテプシンBによって開裂されます.

脱保護: Fmoc基は、塩基性条件下で除去できます.

一般的な試薬と条件

ピペリジン: Fmoc基の脱保護に使用されます。

カテプシンB: Val-Cit配列を開裂する酵素.

生成された主な生成物

This compound: 合成中に生成される主要な生成物。

脱保護されたペプチド: Fmoc基の除去後に生成されます.

科学研究における用途

This compoundは、特にADCの開発において、科学研究で広く使用されています。これらのコンジュゲートは、モノクローナル抗体の特異性と低分子量の細胞毒性を組み合わせることで、標的化された癌療法に効果的です。 この化合物の安定性と制御された放出特性により、薬物送達システムにおいて貴重なツールとなっています .

作用機序

Fmoc-Val-Cit-PABの作用機序は、リソソーム内のカテプシンBによる開裂を含みます。この開裂により、細胞毒性ペイロードが放出され、標的細胞に作用します。 Val-Cit配列は、ペイロードが酵素の存在下でのみ放出されることを保証し、標的化された送達を提供します .

類似の化合物との比較

類似の化合物

Fmoc-Val-Cit-PABC: ADCで使用される別のペプチドコンジュゲート。

This compound-PNP: 異なる保護基を持つ変異体.

独自性

This compoundは、優れた血漿安定性と制御された放出特性により、ユニークです。 他の開裂可能なリンカーよりも、安定性と選択性が向上しているため、利点があります .

類似化合物との比較

Similar Compounds

Fmoc-Val-Cit-PABC: Another peptide conjugate used in ADCs.

Fmoc-Val-Cit-PAB-PNP: A variant with a different protecting group.

Uniqueness

This compound is unique due to its superior plasma stability and controlled release properties. It offers advantages over other cleavable linkers, such as enhanced stability and selectivity .

生物活性

Fmoc-Val-Cit-PAB (9-Fluorenylmethyloxycarbonyl-valyl-citrullyl-(4-aminobenzyl)-(4-nitrophenyl)carbonate) is a specialized compound utilized primarily in the development of antibody-drug conjugates (ADCs). This compound is notable for its unique structure, which includes the Fmoc group for selective protection of amines, a Valine-Citrulline dipeptide linker designed for cleavage by cathepsin B, and a para-nitrophenyl leaving group. The biological activity of this compound is closely linked to its application in targeted cancer therapies, where it facilitates the selective delivery of cytotoxic agents to malignant cells.

The biological activity of this compound is primarily derived from its role as a cleavable linker in ADCs. The Val-Cit dipeptide is specifically designed to be cleaved by cathepsin B, an enzyme that is predominantly found in lysosomes. This selective cleavage allows for the release of the cytotoxic drug specifically within cancer cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy .

Synthesis and Stability

The synthesis of this compound involves several key steps that ensure high yield and purity. Recent studies have demonstrated that using HATU as a coupling agent instead of EEDQ significantly improves yields while reducing side reactions during the synthesis process. The final product can be obtained with yields exceeding 95% as a single diastereomer .

Table 1: Synthesis Overview

| Step | Description | Yield (%) |

|---|---|---|

| 1 | Coupling Fmoc-Val-OSu with para-aminobenzyl alcohol | 85-95 |

| 2 | Deprotection and activation with Mc-OSu | Up to 98 |

| 3 | Final product isolation | 50 |

Biological Activity Studies

Research indicates that this compound exhibits significant antitumor activity when used in ADC formulations. In vitro studies have shown varying levels of cytotoxicity against different cancer cell lines, with IC50 values demonstrating effective potency:

Table 2: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A2780 | 2.85 |

| Panc-1 | 5.03 |

These results indicate that while the compound shows promising antitumor effects, its activity can vary significantly across different cell types, suggesting that further optimization may be necessary for specific applications .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Study on A2780 Cells : This study demonstrated that ADCs utilizing this compound showed enhanced cellular uptake and fast delivery to nuclei, contributing positively to antiproliferative activity.

- Combination Therapy : Research has indicated that modifying the structure of ADCs by incorporating unnatural amino acids alongside this compound can further enhance their biological activity and therapeutic efficacy against resistant cancer types .

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALMAZHDNFCDRP-VMPREFPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001109558 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001109558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159858-22-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159858-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001109558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。